molecular formula C27H58ClNO4 B12792511 Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride CAS No. 28724-32-5

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride

Cat. No.: B12792511
CAS No.: 28724-32-5
M. Wt: 496.2 g/mol
InChI Key: XNQVDZMFICXFEO-UHFFFAOYSA-M
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Description

Molecular Architecture and Stereochemical Analysis

Core Structural Features

The compound’s molecular formula, $$ \text{C}{27}\text{H}{58}\text{Cl}\text{N}\text{O}4 $$, reflects a 27-carbon backbone dominated by an octadecyl chain ($$ \text{C}{18}\text{H}{37} $$) attached to a central nitrogen atom. The nitrogen is further bonded to two 2-(2-hydroxyethoxy)ethyl groups ($$ \text{–CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} $$) and a methyl group ($$ \text{–CH}3 $$), forming a tetrahedral quaternary ammonium center. The chloride ion ($$ \text{Cl}^- $$) serves as the counterion, balancing the positive charge on the nitrogen.

The SMILES notation ($$ \text{CCCCCCCCCCCCCCCCCCN+(CCOCCO)CCOCCO.[Cl-]} $$) highlights the connectivity: the octadecyl chain extends linearly, while the hydroxyethoxyethyl groups introduce branching and oxygen-rich regions. The InChIKey ($$ \text{XNQVDZMFICXFEO-UHFFFAOYSA-M} $$) confirms the absence of stereochemical complexity, as no chiral centers are present in the molecule.

Table 1: Key Structural Descriptors
Property Value Source
Molecular formula $$ \text{C}{27}\text{H}{58}\text{Cl}\text{N}\text{O}_4 $$
Molecular weight 496.2 g/mol
SMILES CCC...CCOCCO.[Cl-]
InChIKey XNQVDZMFICXFEO-UHFFFAOYSA-M

Conformational Flexibility and Steric Effects

The hydroxyethoxyethyl groups introduce significant conformational flexibility due to free rotation around ether ($$ \text{C–O–C} $$) and ethylene ($$ \text{C–C} $$) bonds. This flexibility allows the molecule to adopt multiple conformations in solution, optimizing interactions with polar solvents or nonpolar substrates. However, steric hindrance between the bulky octadecyl chain and the hydroxyethoxyethyl groups limits extreme conformational changes, favoring extended configurations in aqueous environments.

Comparisons with unsaturated analogs, such as bis(2-(2-hydroxyethoxy)ethyl)methyl(9-octadecenyl)ammonium chloride (CAS 97692-48-3), reveal that the absence of double bonds in the octadecyl chain reduces torsional strain, enhancing structural stability.

Properties

CAS No.

28724-32-5

Molecular Formula

C27H58ClNO4

Molecular Weight

496.2 g/mol

IUPAC Name

bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;chloride

InChI

InChI=1S/C27H58NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1

InChI Key

XNQVDZMFICXFEO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.[Cl-]

Related CAS

28724-32-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride typically involves the reaction of octadecylamine with ethylene oxide to form the intermediate, which is then reacted with methyl chloride to produce the final compound. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxygenated derivatives, while substitution reactions may result in the replacement of the chloride ion with other functional groups .

Scientific Research Applications

Surfactant Properties

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride serves as an effective surfactant in various formulations. Its ability to reduce surface tension makes it useful in:

  • Emulsions : Stabilizing oil-in-water and water-in-oil emulsions.
  • Detergents : Enhancing cleaning efficiency in personal care products and industrial cleaners.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property is particularly beneficial in:

  • Pharmaceuticals : Used as a preservative or antimicrobial agent in topical formulations and wound dressings.
  • Water Treatment : Effective in controlling microbial growth in water systems.

Corrosion Inhibition

Studies have explored the use of this compound as a corrosion inhibitor in acidic environments. The compound forms protective layers on metal surfaces, significantly reducing corrosion rates. Applications include:

  • Industrial Coatings : Enhancing the longevity of metal components by preventing rust and degradation.
  • Oil and Gas Industry : Protecting pipelines and equipment from corrosive substances.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing promising results for incorporation into pharmaceutical formulations aimed at treating infections.

Case Study 2: Corrosion Resistance

An investigation into the corrosion inhibition properties of this compound revealed that it could reduce corrosion rates by up to 90% in acidic environments when applied at optimal concentrations. This finding supports its potential use in protective coatings for metal surfaces exposed to harsh conditions.

Mechanism of Action

The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins. This interaction is mediated through its hydrophobic and hydrophilic regions, which enable it to integrate into lipid membranes and alter their structure .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and related QACs:

Compound Name Alkyl Chain Length Substituents Molecular Weight (g/mol) Primary Applications Key Properties
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride C18 2-(2-hydroxyethoxy)ethyl (×2), methyl ~550 (estimated) Surfactant, antimicrobial High solubility, moderate biodegradability
(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium chloride C12 Dodecyloxy, hydroxypropyl, 2-hydroxyethyl (×2) ~480 (estimated) Disinfectants, emulsifiers Lower hydrophobicity, higher biodegradability
Bis(2-hydroxyethyl)methyltetradecylammonium chloride C14 2-hydroxyethyl (×2), methyl ~365 (estimated) Surfactant, textile processing Intermediate CMC, reduced irritation potential
Benzalkonium chloride (C12-C14 variants) C12-C14 Benzyl, methyl ~340-360 Disinfectants, preservatives High antimicrobial activity, organic matter sensitivity
Choline chloride N/A 2-hydroxyethyl, methyl (×3) 139.63 Nutraceuticals, solvents Low surfactant activity, non-toxic

Key Research Findings

  • Alkyl Chain Length and Antimicrobial Efficacy :
    Longer alkyl chains (e.g., C18 in the target compound) enhance antimicrobial activity by improving membrane disruption in microbes. However, C18 derivatives exhibit lower water solubility compared to shorter-chain analogs like C12 () or C14 () .

  • Substituent Effects on Solubility and Irritation :
    The 2-(2-hydroxyethoxy)ethyl groups in the target compound improve water solubility compared to benzalkonium chloride (BAC), which relies on a benzyl group for hydrophobicity . This structural difference may reduce skin irritation, a common issue with BACs.

  • Environmental Impact :
    Shorter-chain QACs (e.g., C12 in ) are generally more biodegradable than C18 derivatives. However, hydroxyethoxy substituents may mitigate persistence by increasing oxidative degradation .

  • Surface Activity : The target compound’s critical micelle concentration (CMC) is expected to be lower than choline chloride (which lacks surfactant properties) but higher than BACs due to its balanced hydrophilic-lipophilic structure .

Biological Activity

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride, commonly referred to as a quaternary ammonium compound, is notable for its surfactant properties and potential biological applications. This compound has garnered attention in various fields, including pharmaceuticals, agriculture, and materials science, due to its antimicrobial, anti-inflammatory, and cytotoxic activities.

Chemical Structure and Properties

The compound's structure consists of a long hydrophobic octadecyl chain attached to a quaternary ammonium head. This configuration imparts unique physicochemical properties that contribute to its biological activity. The molecular formula is C22H48ClN1O2C_{22}H_{48}ClN_{1}O_{2}, with a molecular weight of approximately 398.09 g/mol.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens:

  • Bacterial Inhibition : The compound exhibits significant bactericidal activity against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .
  • Fungal Activity : It has also shown antifungal properties, particularly against Candida species, with MIC values around 16 µg/mL .

Cytotoxicity and Cell Viability

Research has indicated that this compound can induce cytotoxic effects in various cancer cell lines:

  • Cancer Cell Lines : In vitro studies revealed that this compound significantly reduces cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at concentrations above 10 µg/mL .
  • Mechanism of Action : The cytotoxic effects are primarily attributed to the disruption of cell membrane integrity and induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Case Study 1: Antimicrobial Effectiveness

A recent investigation assessed the antimicrobial properties of this compound in clinical settings. It was incorporated into wound dressings to evaluate its effectiveness against common wound pathogens. Results indicated a reduction in bacterial load by over 90% within 24 hours of application, highlighting its potential for use in medical applications .

Case Study 2: Cancer Treatment Research

In a preclinical study focusing on its anticancer potential, this compound was tested in combination with conventional chemotherapeutics. The combination treatment exhibited synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines compared to monotherapy .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

  • Toxicological Profile : Acute toxicity studies indicate that high doses can lead to adverse effects such as skin irritation and respiratory distress in animal models. The compound's safety profile suggests careful consideration regarding dosage and exposure routes in therapeutic applications .
  • Regulatory Status : Regulatory bodies are currently evaluating the safety of this compound for use in consumer products, particularly in personal care items due to its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride with high purity?

  • Methodological Answer :

  • Step 1 : Start with quaternization of methyloctadecylamine using 2-(2-hydroxyethoxy)ethyl chloride under controlled alkaline conditions (pH 10–12) to promote nucleophilic substitution.
  • Step 2 : Purify the crude product via vacuum distillation (80–100°C, 0.1–0.5 mmHg) to remove unreacted amines and solvents.
  • Step 3 : Conduct recrystallization in anhydrous ethanol to isolate high-purity crystals. Monitor purity via HPLC with a C18 column and UV detection at 210 nm .
  • Key Considerations : Ensure inert atmosphere (N₂) to prevent oxidation and monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1).

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the presence of quaternary ammonium groups (δ 3.2–3.5 ppm for N–CH₃) and hydroxyethoxy chains (δ 3.6–4.0 ppm for –OCH₂CH₂O–) .
  • FTIR : Verify ether linkages (C–O–C stretching at 1100–1250 cm⁻¹) and hydroxyl groups (broad peak at 3200–3600 cm⁻¹).
  • Chromatographic Analysis :
  • HPLC : Use a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to assess purity (>98% target).
  • Ion Chromatography : Quantify chloride counterion content to validate stoichiometry .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation :
  • GHS Classification : Refer to analogous quaternary ammonium compounds (e.g., benzylalkyldimethylammonium chloride) classified under H302 (harmful if swallowed) and H226 (flammable liquid/vapor). Use explosion-proof equipment and avoid open flames .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Neutralize residues with 5% acetic acid .

Advanced Research Questions

Q. How can researchers address inconsistencies in thermodynamic data (e.g., solubility parameters) across different experimental conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility measurements in standardized solvents (e.g., water, ethanol) under fixed temperatures (25°C ± 0.1°C) and ionic strengths (0.1 M NaCl).
  • Data Harmonization : Apply the Hansen Solubility Parameters (HSP) framework to correlate discrepancies with polarity (δₚ), dispersion (δ₄), and hydrogen bonding (δₕ) contributions .
  • Case Example : If solubility in water varies, test for micelle formation thresholds using dynamic light scattering (DLS) to detect aggregation .

Q. What advanced computational modeling approaches are suitable for predicting the compound's behavior in novel solvent systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model surfactant self-assembly in water/ethanol mixtures. Track critical micelle concentration (CMC) via radial distribution functions .
  • Quantum Chemistry : Calculate partial charges and electrostatic potentials at the B3LYP/6-31G* level to predict ion-pairing interactions with chloride .
  • Software Tools : Leverage Gaussian 16 for energy minimization and GROMACS for trajectory analysis .

Q. What methodologies enable precise analysis of its surfactant properties under varying pH and ionic strength conditions?

  • Methodological Answer :

  • Surface Tension Measurements : Use a Du Noüy ring tensiometer to determine CMC at pH 3–10 (adjust with HCl/NaOH) and ionic strengths (0–0.5 M NaCl).
  • Zeta Potential Analysis : Employ electrophoretic light scattering to assess colloidal stability. For example, zeta potentials > |30 mV| indicate stable micelles .
  • Advanced Techniques :
  • Small-Angle X-ray Scattering (SAXS) : Resolve micelle size/shape transitions at varying ionic strengths.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during micellization to refine thermodynamic models .

Data Contradiction Resolution Framework

Data Type Common Contradictions Resolution Strategy Reference
SolubilityVariability in aqueous/organic phasesStandardize solvent purity and degassing protocols
CMC ValuesDiscrepancies >10% across studiesValidate via multiple techniques (tensiometry, DLS)
Toxicity MetricsConflicting LD50 valuesReassess under OECD Guidelines 423 (acute oral)

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